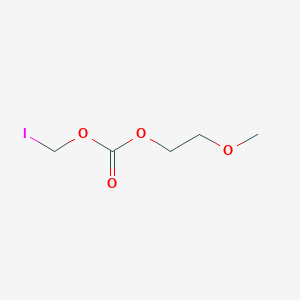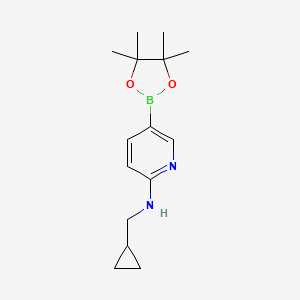
3-(2,4-Dichlorophenoxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenoxy)-1,2-propanediol is an organic compound with the molecular formula C9H10Cl2O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)-1,2-propanediol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include:
- Temperature: 50-70°C
- Reaction time: 4-6 hours
- Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO)
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and cost-effectiveness. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of catalysts to enhance reaction rates
- Efficient separation and purification techniques, such as distillation and crystallization, to isolate the final product
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS).
Major Products Formed
Oxidation: Formation of 3-(2,4-Dichlorophenoxy)propanone or 3-(2,4-Dichlorophenoxy)propanoic acid.
Reduction: Formation of 3-(2,4-Dichlorophenoxy)propanol.
Substitution: Formation of 3-(2,4-Dichlorophenoxy)-1,2-propanediamine or 3-(2,4-Dichlorophenoxy)-1,2-propanedithiol.
Scientific Research Applications
3-(2,4-Dichlorophenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of herbicides and pesticides due to its structural similarity to phenoxyacetic acid derivatives.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound can:
Bind to enzyme active sites: Inhibiting or modifying enzyme activity.
Interact with cellular membranes: Affecting membrane fluidity and permeability.
Modulate signal transduction pathways: Influencing cellular responses and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine substitution.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with a methyl group substitution.
Uniqueness
3-(2,4-Dichlorophenoxy)-1,2-propanediol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification and potential biological activity. This structural feature distinguishes it from other similar compounds and expands its range of applications in various fields.
Properties
CAS No. |
34646-53-2 |
|---|---|
Molecular Formula |
C9H10Cl2O3 |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
3-(2,4-dichlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H10Cl2O3/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12/h1-3,7,12-13H,4-5H2 |
InChI Key |
ZIBOAPBPXIPVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



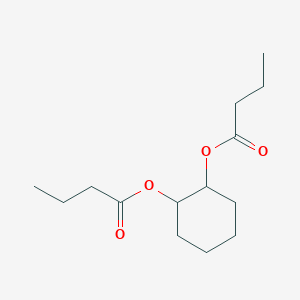
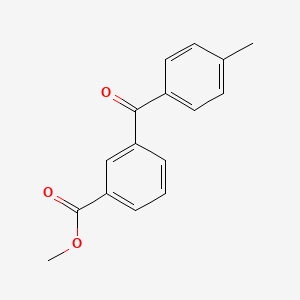
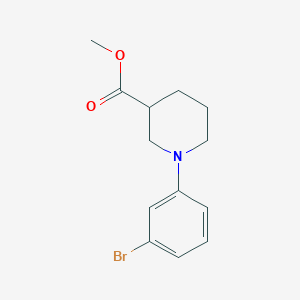
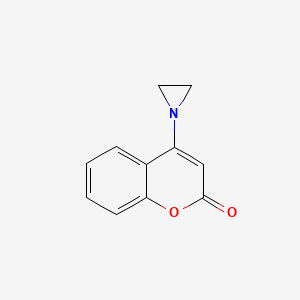

![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
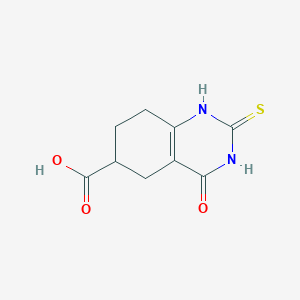


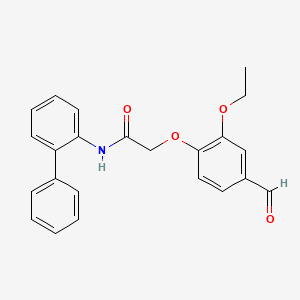
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
